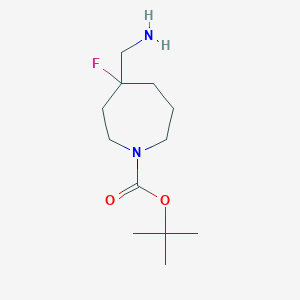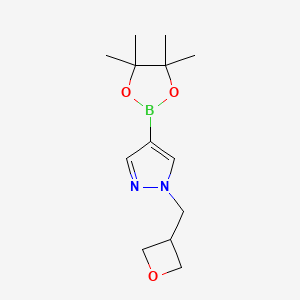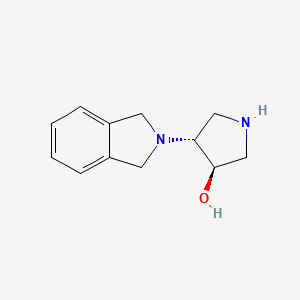
Tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate hydrochloride
Overview
Description
“Tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2460739-88-0 . It has a molecular weight of 318.89 . The compound is stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl ®-2- (2- (piperidin-4-yl)ethyl)pyrrolidine-1-carboxylate hydrochloride” and its InChI code is "1S/C16H30N2O2.ClH/c1-16 (2,3)20-15 (19)18-12-4-5-14 (18)7-6-13-8-10-17-11-9-13;/h13-14,17H,4-12H2,1-3H3;1H/t14-;/m0./s1" .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius .
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been employed in the preparation of crizotinib, an important molecule in cancer therapy. The synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and the final product's structure is confirmed through MS and 1 HNMR spectrum analysis, demonstrating its pivotal role in medicinal chemistry research (Kong et al., 2016).
Development of Synthetic Methods
Research also focuses on developing new synthetic methods for derivatives of this compound. For example, a study on the synthesis of 4-Chloropiperidine Hydrochloride utilizes piperidin-4-one hydrochloride as a raw material, highlighting innovative approaches to generate related compounds with potential therapeutic applications (Zhang Guan-you, 2010).
Crystal Structure and Biological Evaluation
Another aspect of research includes the characterization and biological evaluation of derivatives. Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, for instance, underwent extensive spectroscopic analysis and X-ray diffraction studies. This research not only confirms the molecular structure but also evaluates its antibacterial and anthelmintic activities, providing insights into its potential biological applications (Sanjeevarayappa et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been used as linkers in the development of proteolysis targeting chimeras (protacs) , suggesting potential targets could be proteins intended for degradation.
Mode of Action
Based on its structural similarity to other compounds used in protac development , it may function as a linker molecule, binding to a target protein and a ubiquitin ligase to facilitate targeted protein degradation.
properties
IUPAC Name |
tert-butyl 2-piperidin-4-ylpyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11;/h11-12,15H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZCULCKUALSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)


![8-Hydroxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1485056.png)
![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1485057.png)

![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)

![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)



